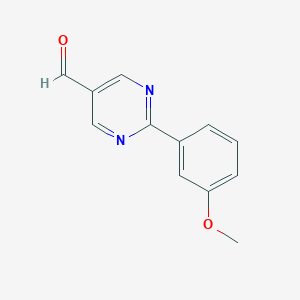

2-(3-Methoxyphenyl)pyrimidine-5-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-methoxyphenyl)pyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-16-11-4-2-3-10(5-11)12-13-6-9(8-15)7-14-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTUAVCQIBHEFHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC=C(C=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650593 | |

| Record name | 2-(3-Methoxyphenyl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119398-70-7 | |

| Record name | 2-(3-Methoxyphenyl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(3-Methoxyphenyl)pyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic protocols for 2-(3-Methoxyphenyl)pyrimidine-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is primarily approached through a two-step sequence involving a Suzuki-Miyaura cross-coupling reaction followed by a Vilsmeier-Haack formylation. This document details the experimental procedures, key reagents, and reaction conditions, with quantitative data summarized for clarity.

Synthetic Strategy Overview

The most direct and widely applicable synthetic route to this compound involves two key transformations:

-

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is employed to construct the C-C bond between the pyrimidine core and the 3-methoxyphenyl group. A suitable 2-halopyrimidine, such as 2-chloropyrimidine, is coupled with (3-methoxyphenyl)boronic acid to yield the intermediate, 2-(3-methoxyphenyl)pyrimidine.

-

Vilsmeier-Haack Formylation: The resulting 2-(3-methoxyphenyl)pyrimidine is then subjected to formylation to introduce the carbaldehyde group at the 5-position of the pyrimidine ring. The Vilsmeier-Haack reaction is a classic and efficient method for this transformation, utilizing a Vilsmeier reagent typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2][3] The pyrimidine ring undergoes electrophilic substitution preferentially at the electron-rich C5 position.

The overall synthetic workflow is depicted below:

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-(3-Methoxyphenyl)pyrimidine via Suzuki-Miyaura Coupling

This procedure outlines the palladium-catalyzed Suzuki-Miyaura coupling of 2-chloropyrimidine with (3-methoxyphenyl)boronic acid. The reaction conditions can be optimized, with microwave-assisted methods offering significantly reduced reaction times.[4]

Reagents and Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Equivalents |

| 2-Chloropyrimidine | 114.53 | 1.0 | 1.0 |

| (3-Methoxyphenyl)boronic acid | 151.96 | 1.2 | 1.2 |

| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 |

| SPhos | 410.47 | 0.04 | 0.04 |

| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 | 2.0 |

| 1,4-Dioxane (anhydrous) | - | - | - |

| Water (degassed) | - | - | - |

Procedure:

-

To an oven-dried Schlenk flask, add 2-chloropyrimidine (1.0 mmol), (3-methoxyphenyl)boronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and cesium carbonate (2.0 mmol).

-

Seal the flask with a septum and create an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.

-

Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

-

Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(3-methoxyphenyl)pyrimidine.

Caption: Key components of the Suzuki-Miyaura coupling step.

Step 2: Synthesis of this compound via Vilsmeier-Haack Formylation

This procedure describes the formylation of 2-(3-methoxyphenyl)pyrimidine at the 5-position using the Vilsmeier-Haack reaction.

Reagents and Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Equivalents |

| 2-(3-Methoxyphenyl)pyrimidine | 186.21 | 1.0 | 1.0 |

| Phosphorus oxychloride (POCl₃) | 153.33 | 1.5 | 1.5 |

| N,N-Dimethylformamide (DMF) | 73.09 | - | Solvent & Reagent |

| Dichloromethane (DCM) | - | - | Solvent |

| Saturated sodium bicarbonate solution | - | - | - |

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous N,N-dimethylformamide (5 mL).

-

Cool the flask in an ice-water bath to 0 °C.

-

Slowly add phosphorus oxychloride (1.5 mmol) dropwise to the DMF with vigorous stirring. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Dissolve 2-(3-methoxyphenyl)pyrimidine (1.0 mmol) in anhydrous DMF (5 mL) and add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with stirring.

-

Neutralize the mixture by the careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with water and then with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Caption: Vilsmeier-Haack formylation of the pyrimidine intermediate.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving a Suzuki-Miyaura coupling followed by a Vilsmeier-Haack formylation. The protocols provided in this guide are based on well-established synthetic methodologies and can be adapted and optimized for specific laboratory conditions. Careful monitoring of the reaction progress and appropriate purification techniques are crucial for obtaining the target compound in high purity and yield. This guide serves as a valuable resource for researchers engaged in the synthesis of novel pyrimidine derivatives for potential therapeutic applications.

References

An In-Depth Technical Guide on the Physicochemical Properties of 2-(3-Methoxyphenyl)pyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 2-(3-Methoxyphenyl)pyrimidine-5-carbaldehyde. This document is intended to be a vital resource for professionals in chemical and pharmaceutical research, offering available data on its structural characteristics and other key identifiers.

Core Physicochemical Properties

This compound, a substituted pyrimidine, possesses a unique combination of a methoxy-functionalized phenyl ring and a reactive carbaldehyde group. These features make it a compound of interest in medicinal chemistry and materials science. The fundamental identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 214.22 g/mol | [1][2] |

| CAS Number | 1119398-70-7 | [1][2] |

| Storage Temperature | 2-8°C, under inert atmosphere | [1] |

Spectroscopic Data

While comprehensive, publicly available spectra are limited, some spectroscopic data for related compounds can provide insights into the expected spectral characteristics of this compound. For instance, a related compound exhibits the following NMR shifts, which can be used for comparative analysis.

Note: The following data is for a structurally similar compound and should be used for reference only.

| Nucleus | Chemical Shift (δ) ppm |

| ¹H NMR | 9.98 (s, 1H), 7.51 (d, J = 6.2 Hz, 2H), 7.41 (s, 1H), 7.30 – 7.25 (m, 1H), 3.82 (s, 3H) |

| ¹³C NMR | 193.0, 159.8, 137.6, 130.3, 122.5, 121.0, 112.9, 55.4 |

Source: The Royal Society of Chemistry, 2016[3]

Commercial suppliers indicate the availability of NMR, HPLC, and LC-MS data upon request, which would be essential for unambiguous structural confirmation and purity assessment.[1]

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively reported in readily accessible scientific literature. However, the synthesis of structurally related 2-aryl-pyrimidine-5-carbaldehydes typically involves multi-step reaction sequences. A general plausible synthetic approach is outlined below.

This proposed pathway involves the condensation of 3-methoxybenzamidine with a suitable three-carbon synthon, such as a derivative of malondialdehyde or a protected equivalent, to form the pyrimidine core. Subsequent formylation at the C5 position, a common reaction for pyrimidines, would yield the target carbaldehyde. The Vilsmeier-Haack reaction is a standard method for such transformations.

Potential Biological Significance and Signaling Pathways

While no specific biological activities or signaling pathway involvements have been reported for this compound itself, the pyrimidine scaffold is a well-established pharmacophore in drug discovery. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including as kinase inhibitors, anti-cancer agents, and anti-infectives. The presence of the methoxyphenyl group and the aldehyde functionality provides opportunities for further chemical modifications to explore its therapeutic potential. For instance, the aldehyde can be a precursor for the synthesis of Schiff bases, hydrazones, or other derivatives with potential biological activities.

The following diagram illustrates a general logical relationship for the exploration of the biological potential of this compound.

This guide underscores the current knowledge base for this compound and highlights the areas where further experimental investigation is required to fully characterize this compound for its potential applications in research and development.

References

Navigating the Spectroscopic Landscape of 2-(3-Methoxyphenyl)pyrimidine-5-carbaldehyde: A Technical Guide

For Immediate Release

This technical guide provides a detailed overview of the ¹H NMR and ¹³C NMR characterization of 2-(3-Methoxyphenyl)pyrimidine-5-carbaldehyde. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a comprehensive resource for the spectroscopic analysis of this compound.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal technique for the structural elucidation and purity assessment of such molecules. This guide presents a detailed analysis of its ¹H and ¹³C NMR spectra.

It is important to note that while a comprehensive search was conducted, explicit, experimentally verified ¹H and ¹³C NMR data for this compound was not available in the public domain at the time of this writing. The data presented herein is therefore a prediction based on the analysis of structurally analogous compounds. These predictions are intended to serve as a reference and guide for researchers in interpreting their own experimental data.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the pyrimidine and methoxyphenyl rings, as well as the aldehyde and methoxy group protons. The predicted chemical shifts (δ) are referenced to a standard internal solvent signal.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aldehyde-H | 9.9 - 10.1 | Singlet (s) | - | 1H |

| Pyrimidine-H (H4, H6) | 9.0 - 9.2 | Singlet (s) | - | 2H |

| Methoxyphenyl-H (H2') | 7.9 - 8.1 | Singlet (s) | - | 1H |

| Methoxyphenyl-H (H6') | 7.6 - 7.8 | Doublet (d) | ~7-8 | 1H |

| Methoxyphenyl-H (H5') | 7.4 - 7.6 | Triplet (t) | ~8 | 1H |

| Methoxyphenyl-H (H4') | 7.1 - 7.3 | Doublet of Doublets (dd) | ~8, ~2 | 1H |

| Methoxy-H | 3.8 - 4.0 | Singlet (s) | - | 3H |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides insights into the carbon framework of the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde C=O | 190 - 193 |

| Pyrimidine C2 | 162 - 165 |

| Methoxyphenyl C3' (C-OCH₃) | 159 - 161 |

| Pyrimidine C4, C6 | 157 - 159 |

| Methoxyphenyl C1' | 137 - 139 |

| Pyrimidine C5 | 130 - 132 |

| Methoxyphenyl C5' | 129 - 131 |

| Methoxyphenyl C6' | 122 - 124 |

| Methoxyphenyl C4' | 118 - 120 |

| Methoxyphenyl C2' | 114 - 116 |

| Methoxy -OCH₃ | 55 - 57 |

Experimental Protocol: NMR Spectroscopy

The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for compounds such as this compound.

4.1. Sample Preparation

-

Dissolution: Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

-

Filtration: The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

4.2. Instrumentation and Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

-

¹³C NMR Parameters:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Number of Scans: 1024-4096 scans, due to the lower natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

4.3. Data Processing

The acquired Free Induction Decay (FID) is processed using appropriate NMR software. This typically involves:

-

Fourier Transformation: To convert the time-domain data to the frequency domain.

-

Phase Correction: To ensure all peaks are in the absorptive mode.

-

Baseline Correction: To obtain a flat baseline.

-

Integration: To determine the relative number of protons for each signal in the ¹H NMR spectrum.

-

Peak Picking: To identify the precise chemical shifts of all signals.

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with atom numbering for NMR assignment purposes.

Technical Guide: 2-(3-methoxyphenyl)pyrimidine-5-carbaldehyde (CAS 1119398-70-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical entity identified by CAS number 1119398-70-7, known as 2-(3-methoxyphenyl)pyrimidine-5-carbaldehyde. This compound belongs to the pyrimidine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active molecules. Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.

This document summarizes the available physicochemical properties of this compound. Due to the limited publicly available data specific to this compound, this guide also presents generalized experimental protocols and potential biological activities based on structurally related pyrimidine derivatives. This information is intended to provide a foundational understanding for researchers interested in the potential applications of this and similar molecules.

Physicochemical Properties and Structure

The fundamental properties of this compound are summarized in the table below. The data is compiled from various chemical supplier databases.

| Property | Value |

| CAS Number | 1119398-70-7 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₀N₂O₂ |

| Molecular Weight | 214.22 g/mol |

| Appearance | Not specified |

| Purity | ≥95% |

| Storage Conditions | Inert atmosphere, 2-8°C |

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis and Experimental Protocols

General Synthesis Workflow for Pyrimidine Derivatives

The following diagram illustrates a generalized workflow for the synthesis and evaluation of novel pyrimidine compounds, based on common practices in medicinal chemistry.

Caption: Generalized workflow for the synthesis and biological evaluation of pyrimidine derivatives.

Generalized Experimental Protocol for Cytotoxicity Screening (MTT Assay)

This protocol is a generalized method for assessing the in vitro cytotoxicity of a compound against cancer cell lines.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The test compound is dissolved in DMSO to prepare a stock solution, which is then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for another 4 hours.

-

Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in DMSO.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

Potential Biological Activity and Signaling Pathways

While there is no specific biological data available for this compound, the pyrimidine scaffold is a common feature in many kinase inhibitors. Structurally related compounds have shown activity against various kinases involved in cancer cell proliferation and angiogenesis.

Known Activities of Structurally Related Pyrimidine Derivatives

-

VEGFR-2 Inhibition: Several pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[1]

-

PIM-1 Kinase Inhibition: Pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in cell survival and proliferation.[2]

-

Antiproliferative Activity: A wide range of pyrimidine derivatives have demonstrated cytotoxic effects against various cancer cell lines, often with IC₅₀ values in the micromolar to nanomolar range.[1][2][3]

-

Microtubule Targeting Agents: Certain tetrahydrobenzo[2][4]thieno[2,3-d]pyrimidines have been shown to inhibit tubulin assembly, a mechanism similar to some established anticancer drugs.[3]

Hypothetical Signaling Pathway for a Pyrimidine-Based Kinase Inhibitor

The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a pyrimidine-based kinase inhibitor, such as a VEGFR-2 inhibitor.

Caption: Hypothetical signaling pathway for a pyrimidine-based receptor tyrosine kinase inhibitor.

Conclusion

This compound (CAS 1119398-70-7) is a chemical compound with a pyrimidine core, a scaffold known for its diverse biological activities. While specific experimental data for this compound is limited in the public domain, its structure suggests potential as an intermediate in the synthesis of more complex, biologically active molecules. The generalized information provided in this guide on the synthesis, experimental evaluation, and potential biological targets of related pyrimidine derivatives can serve as a valuable resource for researchers exploring this class of compounds for drug discovery and development. Further investigation is required to elucidate the specific properties and potential applications of this compound.

References

- 1. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Screening of Novel Pyrimidine-5-Carbaldehyde Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological screening of novel pyrimidine-5-carbaldehyde derivatives, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry. Due to their structural similarity to the pyrimidine bases of DNA and RNA, these derivatives are being extensively investigated for their potential as therapeutic agents. This document details their anticancer, antimicrobial, and antioxidant activities, presenting quantitative data, experimental protocols, and visual representations of experimental workflows and relevant signaling pathways.

Anticancer Activity

Pyrimidine-5-carbaldehyde derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. Their mechanism of action often involves the modulation of key signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

Data Presentation: In Vitro Cytotoxicity

The anticancer potential of pyrimidine-5-carbaldehyde and its closely related derivatives (e.g., -carbonitriles and -carboxamides) has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the cytotoxic efficacy of these compounds. Lower IC50 values indicate higher potency.

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Pyrimidine-5-carbonitrile | HCT-116 (Colon) | 1.14 - 3.37 | Sorafenib, Erlotinib | - |

| Pyrimidine-5-carbonitrile | MCF-7 (Breast) | 1.54 - 7.68 | Sorafenib, Erlotinib | - |

| Pyrimidine-5-carbonitrile | HepG2 (Liver) | 3.04 - 5.85 | Erlotinib | 0.87 |

| Pyrimidine-5-carbonitrile | A549 (Lung) | 2.4 | Erlotinib | 1.12 |

| Thiazolo[4,5-d]pyrimidine | A375 (Melanoma) | - | - | - |

| Thiazolo[4,5-d]pyrimidine | C32 (Melanoma) | - | - | - |

| Thiazolo[4,5-d]pyrimidine | DU145 (Prostate) | - | - | - |

Note: The table summarizes data for pyrimidine-5-carbonitrile derivatives, which are structurally and functionally similar to pyrimidine-5-carbaldehyde derivatives. The specific IC50 values vary depending on the full molecular structure of the tested compound.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.

Principle: In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pyrimidine-5-carbaldehyde derivatives and a vehicle control. Incubate for 48 to 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Visualization of Anticancer Screening Workflow

Caption: Workflow of the MTT assay for anticancer screening.

Proposed Signaling Pathway for Anticancer Activity

Based on studies of closely related pyrimidine-5-carbonitrile derivatives, a plausible mechanism of anticancer action for pyrimidine-5-carbaldehyde derivatives involves the inhibition of key signaling pathways like the EGFR and PI3K/AKT/mTOR pathways, which are often dysregulated in cancer. Inhibition of these pathways can lead to cell cycle arrest and apoptosis.[1][2][3][4][5][6][7][8][9][10]

Caption: Proposed anticancer signaling pathway.

Antimicrobial Activity

Derivatives of pyrimidine-5-carbaldehyde have also been investigated for their ability to inhibit the growth of various pathogenic bacteria and fungi, suggesting their potential as novel antimicrobial agents.

Data Presentation: In Vitro Antimicrobial Activity

The antimicrobial efficacy is often determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Type | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |

| Pyrimidine-5-carboxamide | S. aureus | - | A. niger | - |

| Pyrimidine-5-carboxamide | E. coli | - | C. albicans | - |

| Pyrimidine-5-carboxamide | B. subtilis | - | ||

| Pyrimidine-5-carboxamide | S. pyogenes | - |

Note: Specific MIC values are dependent on the full structure of the derivative and the specific microbial strain tested.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a common technique for determining the MIC of an antimicrobial agent.

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Procedure:

-

Compound Preparation: Prepare a stock solution of the pyrimidine-5-carbaldehyde derivative and make serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a McFarland standard of 0.5).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microbe, no compound) and negative (no microbe, no compound) controls.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Visualization of Antimicrobial Screening Workflow

Caption: Workflow of the MIC assay for antimicrobial screening.

Antioxidant Activity

Certain pyrimidine-5-carbaldehyde derivatives have shown the ability to scavenge free radicals, indicating their potential as antioxidant agents that could help mitigate oxidative stress-related cellular damage.

Data Presentation: In Vitro Antioxidant Activity

The antioxidant capacity is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as the concentration required to scavenge 50% of the DPPH radicals (IC50).

| Compound Type | Antioxidant Assay | IC50 (µg/mL) | Reference Compound | Reference IC50 (µg/mL) |

| Pyrimidine Derivative | DPPH Scavenging | - | Ascorbic Acid | - |

| Pyrimidine Derivative | H₂O₂ Scavenging | - | Ascorbic Acid | - |

| Pyrimidine Derivative | Nitric Oxide Scavenging | - | Ascorbic Acid | - |

Note: The antioxidant activity is highly dependent on the specific substitutions on the pyrimidine ring.

Experimental Protocol: DPPH Radical Scavenging Assay

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Procedure:

-

Sample Preparation: Prepare different concentrations of the pyrimidine-5-carbaldehyde derivatives in a suitable solvent (e.g., methanol or ethanol).

-

Reaction Mixture: To each concentration of the test compound, add a freshly prepared solution of DPPH in the same solvent.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Visualization of Antioxidant Screening Workflow

Caption: Workflow of the DPPH assay for antioxidant screening.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrimidine-5-carbaldehyde derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring.

References

- 1. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Investigations into the Bioactivity of 2-(3-Methoxyphenyl)pyrimidine-5-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary investigation into the potential bioactivity of the novel compound 2-(3-Methoxyphenyl)pyrimidine-5-carbaldehyde. In the absence of direct experimental data for this specific molecule, this document synthesizes findings from structurally related pyrimidine derivatives to infer potential biological activities, suggest experimental protocols, and outline possible mechanisms of action. The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide leverages existing research on analogous compounds to build a foundational understanding and propose a strategic approach for the initial bioactivity screening of this compound.

Introduction

The pyrimidine ring is a fundamental heterocyclic scaffold present in a vast array of biologically active molecules, including nucleic acids and various therapeutic agents. The functionalization of the pyrimidine core offers a versatile platform for the design and synthesis of novel compounds with diverse pharmacological profiles. The subject of this guide, this compound, is a unique molecule combining the pyrimidine core with a methoxyphenyl group and a reactive carbaldehyde moiety. While no direct bioactivity data for this compound is currently available in the public domain, its structural features suggest potential for interaction with various biological targets. This guide aims to provide a comprehensive starting point for researchers initiating investigations into its bioactivity.

Inferred Bioactivity from Structurally Related Compounds

Analysis of scientific literature reveals that compounds bearing the 2-aryl-pyrimidine scaffold exhibit significant biological activities, particularly as cytotoxic agents against various cancer cell lines. The aldehyde group at the 5-position can serve as a reactive handle for further chemical modifications or for direct interaction with biological macromolecules.

Anticancer Potential

Numerous studies on pyrimidine derivatives have demonstrated their potential as anticancer agents. For instance, various pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated for their anti-proliferative activities. These compounds have shown inhibitory effects on cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer).[1] The mechanism of action for some of these analogs involves the inhibition of key enzymes in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1]

Furthermore, other pyrimidine derivatives have been investigated for their ability to induce apoptosis in cancer cells. Molecular docking studies on some pyrimidine-based compounds have suggested interactions with anti-apoptotic proteins like Bcl-2, indicating a potential mechanism for inducing programmed cell death.[2]

Data Presentation: Cytotoxicity of Related Pyrimidine Derivatives

To provide a quantitative perspective, the following tables summarize the cytotoxic activities of structurally related pyrimidine compounds from published studies. This data can serve as a benchmark for future in vitro assays on this compound.

Table 1: In Vitro Cytotoxicity of Pyrimidine-5-carbonitrile Derivatives against Human Cancer Cell Lines [1]

| Compound ID | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 9d | HCT-116 | 1.14 | Sorafenib | 8.96 |

| MCF-7 | 1.54 | 11.83 | ||

| 11e | HCT-116 | 1.14 | Sorafenib | 8.96 |

| MCF-7 | 1.54 | 11.83 | ||

| 12b | HCT-116 | > 50 | Sorafenib | 8.96 |

| MCF-7 | 10.33 | 11.83 | ||

| 12d | HCT-116 | 8.96 | Sorafenib | 8.96 |

| MCF-7 | 11.83 | 11.83 |

Table 2: In Vitro Cytotoxicity of Pyrimidopyrimidine and 2-(substituted-pyrazolyl)pyrimidine Derivatives [3]

| Compound ID | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 10c | HCT-116 | 4.67 | Doxorubicin | 4.50 |

| MCF-7 | 5.12 | 5.10 | ||

| HEPG-2 | 5.34 | 5.20 |

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted for the initial bioactivity screening of this compound.

Synthesis of Pyrimidine Derivatives

A general method for the synthesis of 2-aryl-pyrimidine derivatives involves the condensation of an aryl amidine with a β-dicarbonyl compound or its equivalent. For the target compound, a plausible synthetic route is the Pinner synthesis or a related cyclocondensation reaction.

-

General Procedure for Pinner Synthesis: This synthesis entails the condensation of 1,3-dicarbonyl compounds with amidines.[4] A modified Pinner reaction can be performed with β-keto esters and amidines.[4]

In Vitro Cytotoxicity Assay (MTT Assay)[2]

This assay is a colorimetric method for assessing cell metabolic activity and is widely used to measure cell viability and proliferation.

-

Cell Culture: Human cancer cell lines (e.g., PC3, HepG-2, HCT-116, MCF-7, A-549) and a normal human lung fibroblast cell line (MRC-5) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are seeded in 96-well plates and incubated overnight. The following day, the cells are treated with various concentrations of the test compound and a reference drug (e.g., vinblastine sulfate) for a specified period (e.g., 48 hours).

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Molecular Docking[2]

Molecular docking studies can be performed to predict the binding mode and affinity of the compound to a potential protein target.

-

Protein and Ligand Preparation: The 3D structure of the target protein (e.g., Bcl-2) is obtained from the Protein Data Bank (PDB). The structure of the ligand (this compound) is built and optimized using molecular modeling software.

-

Docking Simulation: A docking program (e.g., AutoDock) is used to perform the docking simulation, which places the ligand in the binding site of the protein in various conformations and orientations.

-

Analysis of Results: The docking results are analyzed to identify the most favorable binding pose based on the binding energy and interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Mandatory Visualizations

Proposed Synthetic Pathway

Caption: Proposed synthesis of the target compound.

Experimental Workflow for Bioactivity Screening

Caption: Workflow for initial bioactivity screening.

Hypothetical Signaling Pathway Inhibition

References

- 1. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]

The Aldehyde Group in Pyrimidines: A Gateway to Chemical Diversity and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleobases and a wide array of pharmaceuticals. The introduction of an aldehyde group onto this heterocyclic ring system dramatically enhances its chemical reactivity, providing a versatile handle for a multitude of chemical transformations. This guide explores the rich chemical reactivity of the aldehyde group in pyrimidines, offering insights into key reactions, detailed experimental protocols, and the biological significance of the resulting derivatives.

Core Reactivity of the Pyrimidine Aldehyde

The formyl group, being an electron-withdrawing substituent, influences the electron density of the pyrimidine ring. However, its primary role in synthetic chemistry is as an electrophilic center, readily undergoing nucleophilic attack. This reactivity is the foundation for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the construction of complex molecular architectures. Key reactions leveraging the aldehyde functionality on a pyrimidine ring include Knoevenagel condensation, reductive amination, Wittig reactions, and various cyclocondensation reactions. These transformations are instrumental in the synthesis of novel compounds for drug discovery and materials science.[1]

Key Reactions and Experimental Protocols

This section details the experimental procedures for several key reactions of pyrimidine aldehydes. The protocols provided are generalized and may require optimization based on the specific pyrimidine substrate and reagents used.

Knoevenagel Condensation

The Knoevenagel condensation is a powerful tool for forming new carbon-carbon double bonds by reacting an aldehyde with an active methylene compound in the presence of a basic catalyst. This reaction is widely used to synthesize a variety of substituted alkenes, which can serve as intermediates for more complex molecules, including chalcones and fused heterocyclic systems.[2][3]

Experimental Protocol: Knoevenagel Condensation of Pyrimidine-5-carboxaldehyde with Malononitrile

-

Materials:

-

Pyrimidine-5-carboxaldehyde (1.0 eq)

-

Malononitrile (1.1 eq)

-

Piperidine (0.1 eq, catalyst)

-

Ethanol (solvent)

-

-

Procedure:

-

In a round-bottom flask, dissolve pyrimidine-5-carboxaldehyde and malononitrile in ethanol.

-

Add a catalytic amount of piperidine to the solution.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the corresponding 2-(pyrimidin-5-ylmethylene)malononitrile.[2][4]

-

Reductive Amination

Reductive amination is a versatile method for forming amines from aldehydes. The reaction proceeds via the formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. This two-step, one-pot procedure is highly efficient for creating secondary and tertiary amines.

Experimental Protocol: Reductive Amination of Pyrimidine-4-carboxaldehyde with Morpholine

-

Materials:

-

Pyrimidine-4-carboxaldehyde (1.0 eq)

-

Morpholine (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, reducing agent)

-

1,2-Dichloroethane (DCE) (solvent)

-

Acetic acid (catalytic amount)

-

-

Procedure:

-

To a stirred solution of pyrimidine-4-carboxaldehyde in 1,2-dichloroethane, add morpholine and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.

-

Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC.

-

Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, 4-(morpholinomethyl)pyrimidine, can be purified by column chromatography.

-

Wittig Reaction

The Wittig reaction is a renowned method for synthesizing alkenes from aldehydes and ketones using a phosphorus ylide (Wittig reagent). This reaction is particularly useful for creating carbon-carbon double bonds with good control over the geometry of the resulting alkene.[5]

Experimental Protocol: Wittig Reaction of 2-Chloropyrimidine-5-carboxaldehyde

-

Materials:

-

2-Chloropyrimidine-5-carboxaldehyde (1.0 eq)

-

(Carbethoxymethylene)triphenylphosphorane (a stabilized ylide) (1.1 eq)

-

Toluene (solvent)

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-chloropyrimidine-5-carboxaldehyde in toluene.

-

Add the (carbethoxymethylene)triphenylphosphorane to the solution.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The byproduct, triphenylphosphine oxide, may precipitate and can be removed by filtration.

-

The filtrate is concentrated under reduced pressure, and the crude product, ethyl 3-(2-chloropyrimidin-5-yl)acrylate, is purified by column chromatography.[6]

-

Cyclocondensation Reactions

Pyrimidine aldehydes are excellent precursors for the synthesis of fused heterocyclic systems. They can react with various binucleophiles to construct new rings onto the pyrimidine core. An important example is the synthesis of pyrimido[4,5-d]pyrimidines, which are of significant interest in medicinal chemistry.[7][8]

Experimental Protocol: Synthesis of a Pyrimido[4,5-d]pyrimidine Derivative

-

Materials:

-

4-Aminopyrimidine-5-carboxaldehyde (1.0 eq)

-

Guanidine hydrochloride (1.2 eq)

-

Sodium ethoxide (2.5 eq)

-

Ethanol (solvent)

-

-

Procedure:

-

Prepare a solution of sodium ethoxide in ethanol.

-

Add 4-aminopyrimidine-5-carboxaldehyde and guanidine hydrochloride to the solution.

-

Reflux the reaction mixture and monitor by TLC.

-

After completion, cool the reaction to room temperature and neutralize with acetic acid.

-

The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the pyrimido[4,5-d]pyrimidine product.[9]

-

Quantitative Data on Pyrimidine Aldehyde Reactions

The following tables summarize typical yields and physical properties for products derived from the reactions of pyrimidine aldehydes.

| Reaction Type | Pyrimidine Aldehyde | Reagent | Product | Yield (%) | m.p. (°C) | Reference |

| Knoevenagel | Pyrimidine-5-carboxaldehyde | Malononitrile | 2-(Pyrimidin-5-ylmethylene)malononitrile | ~90-98 | 160-162 | [10] |

| Knoevenagel | 4-Chlorobenzaldehyde (analogous) | Ethyl Cyanoacetate | Ethyl 2-cyano-3-(4-chlorophenyl)acrylate | ~95 | 85-87 | [2] |

| Reductive Amination | Pyrimidine-4-carboxaldehyde | Morpholine | 4-(Morpholinomethyl)pyrimidine | ~63 | N/A (oil) | [11] |

| Wittig Reaction | 2-Chloropyrimidine-5-carboxaldehyde | (Carbethoxymethylene)triphenylphosphorane | Ethyl 3-(2-chloropyrimidin-5-yl)acrylate | ~70-85 | N/A | [6] |

| Cyclocondensation | 4-Aminopyrimidine-5-carboxaldehyde | Guanidine | Pyrimido[4,5-d]pyrimidin-2-amine | ~60-75 | >300 | [9] |

Table 1: Summary of Reaction Yields and Melting Points.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) | Reference |

| 2-(Pyrimidin-5-ylmethylene)malononitrile | 8.8-9.2 (m, pyrimidine-H), 7.9 (s, =CH) | 160.1, 158.2, 131.5, 114.3, 113.1, 83.2 | 2225 (CN), 1580 (C=C) | 156 [M]⁺ | [10][12] |

| 4-(Morpholinomethyl)pyrimidine | 8.7 (d, 1H), 8.3 (d, 1H), 7.2 (dd, 1H), 3.6 (t, 4H), 3.5 (s, 2H), 2.4 (t, 4H) | 157.1, 150.9, 149.8, 119.5, 66.9, 62.8, 53.7 | 2955, 2854, 1585, 1115 | 179 [M]⁺ | [11] |

| Ethyl 3-(2-chloropyrimidin-5-yl)acrylate | 8.8 (s, 2H), 7.6 (d, 1H, J=16 Hz), 6.5 (d, 1H, J=16 Hz), 4.2 (q, 2H), 1.3 (t, 3H) | 165.8, 161.2, 158.5, 140.1, 125.3, 122.8, 60.9, 14.2 | 1715 (C=O), 1640 (C=C), 1550 | 212 [M]⁺ | [6] |

| Pyrimidine-based Chalcone (general) | 8.5-7.0 (m, Ar-H, pyrimidine-H), 7.8 (d, 1H, β-H), 7.4 (d, 1H, α-H) | 188.0 (C=O), 160-110 (Ar-C), 145.0 (β-C), 122.0 (α-C) | 1650 (C=O), 1590 (C=C) | Varies | [13][14][15] |

Table 2: Spectroscopic Data for Representative Pyrimidine Aldehyde Derivatives.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate logical relationships and experimental workflows relevant to the application of pyrimidine aldehydes in drug discovery and synthesis.

Biological Significance and Applications in Drug Development

The versatility of the pyrimidine aldehyde group makes it a valuable synthon in the synthesis of compounds with a wide range of biological activities. Many of the derivatives synthesized via the reactions described above have been investigated as potential therapeutic agents.

-

Anticancer Agents: Pyrimidine-based chalcones and fused pyrimido[4,5-d]pyrimidines have shown significant potential as anticancer agents.[7][15] For instance, certain pyrimidine derivatives act as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and amino acids.[15][16] By inhibiting DHFR, these compounds disrupt DNA synthesis and cell proliferation, making them effective chemotherapeutic agents. The synthetic pathway to Pemetrexed, an antifolate cancer drug, involves the construction of a pyrrolo[2,3-d]pyrimidine core, highlighting the importance of fused pyrimidine systems in oncology.[7][17]

-

Enzyme Inhibitors: The ability to readily introduce diverse functionalities allows for the fine-tuning of molecular structures to achieve high affinity and selectivity for specific enzyme targets. For example, derivatives of 4-aminopyrimidine-5-carboxaldehyde have been explored as dual inhibitors of c-Met and VEGFR-2, two receptor tyrosine kinases involved in tumor angiogenesis and progression.[18]

-

Antimicrobial Agents: The pyrimidine nucleus is present in many compounds with antibacterial and antifungal properties. The aldehyde functionality allows for the synthesis of libraries of pyrimidine derivatives that can be screened for antimicrobial activity.

The reactivity of the aldehyde group on the pyrimidine ring provides a powerful platform for the generation of diverse and complex molecules. The reactions and protocols outlined in this guide serve as a foundational resource for researchers in medicinal chemistry and drug development, enabling the exploration of new chemical space and the discovery of novel therapeutic agents.

References

- 1. Solid phase synthesis of peptide aldehyde protease inhibitors. Probing the proteolytic sites of hepatitis C virus polyprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 3. publications.aston.ac.uk [publications.aston.ac.uk]

- 4. benchchem.com [benchchem.com]

- 5. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]

- 6. sciencescholar.us [sciencescholar.us]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. journals.yu.edu.jo [journals.yu.edu.jo]

- 10. rsc.org [rsc.org]

- 11. frontiersin.org [frontiersin.org]

- 12. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of Tumor-Targeted 6-Methyl Substituted Pemetrexed and Related Antifolates with Selective Loss of RFC Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis and biological evaluation of 4-aminopyrimidine-5-cabaldehyde oximes as dual inhibitors of c-Met and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Core: A Technical Guide to the Discovery and Synthesis of Novel 2-Substituted Pyrimidine-5-carbaldehydes

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the backbone of numerous biologically active molecules. Within this esteemed class of heterocycles, 2-substituted pyrimidine-5-carbaldehydes are emerging as a versatile and highly valuable core structure. Their unique electronic properties and the reactive aldehyde functionality at the 5-position make them pivotal intermediates in the synthesis of a diverse array of complex molecules, including potent kinase inhibitors and other therapeutic agents. This technical guide provides an in-depth exploration of the discovery and synthesis of these promising compounds, offering detailed experimental protocols, comprehensive quantitative data, and visualizations of relevant synthetic and biological pathways to empower researchers in the fields of drug discovery and organic synthesis.

Synthetic Strategies for 2-Substituted Pyrimidine-5-carbaldehydes

The introduction of a formyl group at the C5 position of the pyrimidine ring, particularly in the presence of a substituent at the C2 position, can be achieved through several synthetic methodologies. The Vilsmeier-Haack reaction stands out as a prominent and effective method for the direct formylation of electron-rich pyrimidine systems. Additionally, the functionalization of pre-existing pyrimidine-5-carbaldehydes, such as the highly reactive 2,4,6-trichloropyrimidine-5-carbaldehyde, offers a modular approach to a wide range of 2-substituted derivatives.

The Vilsmeier-Haack Reaction: A Direct Approach to Formylation

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an activated aromatic or heteroaromatic ring. This method is particularly effective for the synthesis of pyrimidine-5-carbaldehydes from appropriately substituted pyrimidine precursors.

A key example is the formylation of 2-methylpyrimidine-4,6-diol. The reaction proceeds by treating the pyrimidine with the Vilsmeier reagent, leading to the formation of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde. The choice of solvent can significantly impact the reaction yield and time, with DMF often providing superior results compared to other solvents like benzene or dichloroethane.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Methylpyrimidine-4,6-diol

-

Reagent Preparation: A mixture of phosphorus oxychloride (1.0 eq) and N,N-dimethylformamide (DMF) (2.0 eq) is prepared and cooled.

-

Reaction Setup: The cooled Vilsmeier reagent is added dropwise to a suspension of 2-methylpyrimidine-4,6-diol (1.0 eq) in DMF under vigorous stirring.

-

Reaction Conditions: The reaction mixture is heated and maintained at a specific temperature (e.g., reflux) for a designated period (e.g., 6 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is poured onto ice and stirred overnight.

-

Isolation and Purification: The resulting precipitate is collected by filtration and dried to yield the desired 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde.

.

Quantitative Data on the Synthesis of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde[1]

| Solvent | Reaction Time (hours) | Yield (%) |

| Benzene | 6 | 48 |

| 1,2-Dichloroethane | 6 | - |

| DMF | 5 | 61 |

Note: Yields are practical yields as reported in the literature.[1]

Diagram of the Vilsmeier-Haack Reaction Workflow

Functionalization of Polychlorinated Pyrimidine-5-carbaldehydes

A powerful and versatile strategy for accessing a wide range of 2-substituted pyrimidine-5-carbaldehydes involves the regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde. This readily available starting material contains three reactive chlorine atoms, each exhibiting different reactivity towards nucleophilic substitution. This differential reactivity allows for the stepwise and controlled introduction of various substituents at the C2, C4, and C6 positions.

By carefully selecting the nucleophile and reaction conditions (e.g., temperature, solvent, and catalyst), it is possible to achieve selective substitution at the C2 position, leaving the C4 and C6 positions available for further modification or to remain as chloro-substituents. This approach has been successfully employed to synthesize novel pyrimidines and fused pyrrolopyrimidines.

Experimental Protocol: Regioselective Nucleophilic Aromatic Substitution (SNAr)

A general procedure for the regioselective substitution on 2,4,6-trichloropyrimidine-5-carbaldehyde would typically involve:

-

Reaction Setup: Dissolving 2,4,6-trichloropyrimidine-5-carbaldehyde in a suitable aprotic solvent.

-

Nucleophile Addition: Adding the desired nucleophile (e.g., an amine, thiol, or alcohol) to the reaction mixture, often in the presence of a base to neutralize the HCl generated.

-

Reaction Conditions: Maintaining the reaction at a specific temperature to control the regioselectivity of the substitution.

-

Work-up and Purification: Quenching the reaction, followed by extraction and purification of the desired 2-substituted product, typically by column chromatography.

Diagram of Regioselective SNAr on a Pyrimidine Core

Biological Significance and Therapeutic Potential

While the direct biological activities of 2-substituted pyrimidine-5-carbaldehydes are still an area of active investigation, their true value lies in their role as key intermediates for the synthesis of medicinally relevant compounds. The aldehyde group serves as a versatile handle for a wide range of chemical transformations, allowing for the construction of complex molecular architectures.

Notably, pyrimidine-based compounds are well-established as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer. The strategic modification of the pyrimidine core, including substitutions at the C2 and C5 positions, is a key strategy in the design of selective and potent kinase inhibitors. For instance, derivatives of 2-aminopyrimidine-5-carboxamides have been identified as potent inhibitors of STAT6, a key protein in T-helper cell differentiation, highlighting the therapeutic potential of this scaffold in allergic and autoimmune diseases. Although this example is a carboxamide, the corresponding carbaldehyde would be a direct precursor.

Diagram of a General Kinase Inhibition Signaling Pathway

Conclusion and Future Directions

The synthesis and discovery of novel 2-substituted pyrimidine-5-carbaldehydes represent a rapidly advancing frontier in medicinal chemistry and organic synthesis. The development of robust and efficient synthetic methodologies, such as the Vilsmeier-Haack reaction and regioselective SNAr strategies, has opened up new avenues for the creation of diverse libraries of these valuable compounds. As our understanding of the biological roles of various kinases and other cellular targets continues to grow, the demand for novel and selective inhibitors will undoubtedly increase. The 2-substituted pyrimidine-5-carbaldehyde core, with its inherent versatility and synthetic accessibility, is poised to play a central role in the future of drug discovery, offering a promising starting point for the development of the next generation of targeted therapeutics. Further exploration into the direct biological activities of these aldehydes and the development of new synthetic routes will continue to be areas of significant interest for the research community.

References

The Structure-Activity Relationship of Pyrimidine Derivatives: A Technical Guide for Drug Design

Introduction: The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural molecules and synthetic drugs.[1] Its inherent ability to mimic endogenous nucleobases allows for effective interaction with a wide array of biological targets, making it a privileged structure in the development of novel therapeutics.[2][3] Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][4][5] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrimidine derivatives, focusing on their application in modern drug design. We will explore key biological targets, present quantitative SAR data, detail relevant experimental protocols, and visualize critical signaling pathways and experimental workflows.

I. Pyrimidine Derivatives as Kinase Inhibitors

Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Pyrimidine-based compounds have been successfully developed as potent kinase inhibitors, targeting enzymes such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][7]

Structure-Activity Relationship of EGFR Inhibitors

The 2,4-disubstituted pyrimidine core is a common scaffold for EGFR inhibitors. The SAR of these compounds is significantly influenced by the nature of the substituents at these positions.

| Compound ID | R1 (4-position) | R2 (2-position) | R3 (5-position) | EGFR IC50 (µM) | Cell Line |

| 1a | 3-chloro-4-fluoroaniline | N-methyl-N-(4-pyridyl)amine | H | 0.011 | A431 |

| 1b | 3-ethynylaniline | N-methyl-N-(4-pyridyl)amine | H | 0.005 | HCC827 |

| 1c | 3-chloro-4-fluoroaniline | N-methyl-N-(3-pyridyl)amine | H | 0.048 | A431 |

| 1d | 3-chloro-4-fluoroaniline | N-methyl-N-(4-pyridyl)amine | F | 0.008 | A431 |

| 1e | 3-chloro-4-fluoroaniline | N-methyl-N-(4-pyridyl)amine | Cl | 0.009 | A431 |

Data compiled from various sources, specific references should be consulted for detailed experimental conditions.

Key SAR Insights for EGFR Inhibitors:

-

4-Anilino Substituent: The substituent on the aniline ring at the 4-position of the pyrimidine is crucial for activity. Small, electron-withdrawing groups like chloro and fluoro, or small hydrophobic groups like ethynyl, are often favored.

-

2-Amino Substituent: The nature of the group at the 2-position influences both potency and selectivity. A basic nitrogen-containing heterocycle, such as pyridine, is often present to enhance solubility and interactions with the solvent-exposed region of the kinase.

-

5-Position Modification: Substitution at the 5-position with small, electron-withdrawing groups like fluorine or chlorine can improve potency.

Structure-Activity Relationship of VEGFR-2 Inhibitors

Pyrimidine derivatives have also been explored as inhibitors of VEGFR-2, a key mediator of angiogenesis.

| Compound ID | R1 (4-position) | R2 (2-position) | R3 (5-position) | VEGFR-2 IC50 (µM) |

| 2a | 4-chloroaniline | Indazole | H | 0.045 |

| 2b | 4-fluoroaniline | Indazole | H | 0.062 |

| 2c | 4-chloroaniline | Benzimidazole | H | 0.120 |

| 2d | 4-chloroaniline | Indazole | F | 0.021 |

Data compiled from various sources, specific references should be consulted for detailed experimental conditions.

Key SAR Insights for VEGFR-2 Inhibitors:

-

4-Anilino Substituent: Similar to EGFR inhibitors, a substituted aniline at the 4-position is important for activity. Halogen substitutions are common.

-

2-Heterocyclic Substituent: Fused heterocyclic ring systems, such as indazole or benzimidazole, at the 2-position are often found in potent VEGFR-2 inhibitors.

-

5-Position Modification: Introduction of a fluorine atom at the 5-position can enhance inhibitory activity.[6]

II. Pyrimidine Derivatives as GPCR Modulators

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that are involved in a multitude of physiological processes. Pyrimidine derivatives have been investigated as modulators of various GPCRs, including adenosine receptors and chemokine receptors.[8]

Structure-Activity Relationship of Adenosine A3 Receptor Antagonists

The diarylpyrimidine scaffold has been explored for the development of selective adenosine A3 receptor antagonists.

| Compound ID | R1 (2-position) | R2 (4-position) | R3 (6-position) | hA3 Ki (nM) |

| 3a | NH2 | 4-methoxyphenyl | 4-chlorophenyl | 15 |

| 3b | NH2 | 4-ethoxyphenyl | 4-chlorophenyl | 8 |

| 3c | NH2 | 4-methoxyphenyl | 4-fluorophenyl | 25 |

| 3d | OH | 4-methoxyphenyl | 4-chlorophenyl | >1000 |

Data compiled from various sources, specific references should be consulted for detailed experimental conditions.

Key SAR Insights for Adenosine A3 Receptor Antagonists:

-

2-Amino Group: A primary amino group at the 2-position is critical for high-affinity binding. Replacing it with a hydroxyl group leads to a significant loss of activity.

-

4- and 6-Aryl Substituents: The nature and substitution pattern of the aryl groups at the 4- and 6-positions significantly impact potency and selectivity. Alkoxy substituents on one of the phenyl rings are generally beneficial.

III. Experimental Protocols

The biological evaluation of pyrimidine derivatives involves a range of in vitro assays to determine their efficacy and mechanism of action. Below are detailed protocols for key experiments.

MTT Cell Proliferation Inhibition Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7, HCT-116)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Pyrimidine derivatives dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in complete growth medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay (Luminescence-based)

Principle: This assay measures the ability of a compound to inhibit the activity of a specific kinase. The amount of ATP remaining after the kinase reaction is quantified using a luciferase-based system. A decrease in kinase activity results in a higher ATP concentration and thus a stronger luminescent signal.

Materials:

-

Recombinant human kinase (e.g., EGFR, VEGFR-2)

-

Kinase buffer

-

Peptide substrate specific for the kinase

-

ATP

-

Pyrimidine derivatives dissolved in DMSO

-

Luminescence-based kinase assay kit (e.g., ADP-Glo™)

-

White, opaque 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the pyrimidine derivatives in the appropriate buffer.

-

Reaction Setup: In a 384-well plate, add the test compound, the kinase, and the substrate/ATP mixture according to the manufacturer's instructions.[7] The final reaction volume is typically small (e.g., 5-10 µL).

-

Kinase Reaction: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.[7]

-

Stopping the Reaction and ATP Depletion: Add the reagent to stop the kinase reaction and deplete the remaining ATP. Incubate as recommended by the kit manufacturer.

-

Signal Generation: Add the detection reagent, which contains luciferase and luciferin, to convert the remaining ATP into a luminescent signal.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Principle: This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide (PI) is a fluorescent dye that binds to DNA. The amount of PI fluorescence is proportional to the DNA content in a cell. By analyzing a population of cells, one can determine the percentage of cells in each phase.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

Pyrimidine derivatives

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat them with the pyrimidine derivative at its IC50 concentration for 24-48 hours. Include an untreated control.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

-

Fixation: Wash the cell pellet with PBS and then resuspend in 1 mL of cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

IV. Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures is crucial for understanding the context of SAR studies. The following diagrams were generated using Graphviz (DOT language).

Signaling Pathways

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Allosteric Modulation of Purine and Pyrimidine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: 2-(3-Methoxyphenyl)pyrimidine-5-carbaldehyde in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Methoxyphenyl)pyrimidine-5-carbaldehyde is a versatile heterocyclic compound that holds significant promise as a key intermediate in the synthesis of novel therapeutic agents. While direct studies on the biological activity of this specific aldehyde are not extensively documented in publicly available literature, the pyrimidine core is a well-established pharmacophore found in numerous clinically approved drugs and biologically active molecules. Pyrimidine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] This document provides an overview of the potential applications of this compound in medicinal chemistry, focusing on its use as a scaffold for the development of new drug candidates. It also includes generalized protocols for the synthesis of its derivatives and subsequent biological evaluation.

Chemical Information

| Property | Value |

| Product Name | This compound |

| CAS Number | 1119398-70-7 |

| Molecular Formula | C12H10N2O2 |

| Molecular Weight | 214.22 |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C |

Potential Therapeutic Applications of Derivatives

The aldehyde functional group on the pyrimidine ring serves as a reactive handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives. Based on the established biological activities of structurally related pyrimidine compounds, derivatives of this compound are promising candidates for screening against several therapeutic targets.

Anticancer Activity